苯甲酸苄酯

概述

描述

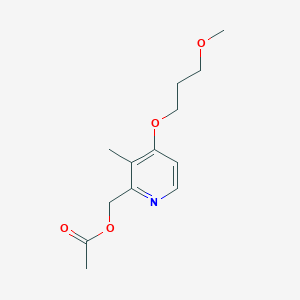

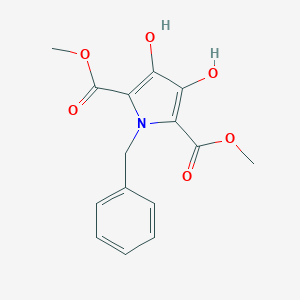

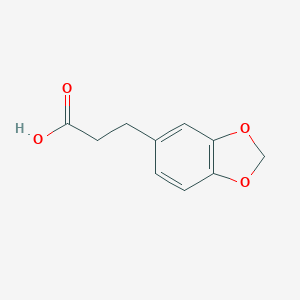

水杨酸苄酯是一种有机化合物,属于水杨酸酯家族。它是由水杨酸和苄醇酯化形成的。该化合物以其甜美的花香而闻名,使其成为香料和化妆品行业中首选的添加剂。 水杨酸苄酯也被用作紫外线吸收剂,呈现为几乎无色的液体,具有轻微气味 .

科学研究应用

水杨酸苄酯在科学研究中具有广泛的应用:

化学: 用作有机合成的试剂,以及结晶合成麝香的溶剂。

生物学: 研究其作为防晒霜配方中紫外线吸收剂的潜力。

医学: 由于其与水杨酸的关系,探索其抗炎和镇痛特性。

作用机制

水杨酸苄酯的主要作用机制是其吸收紫外线的能力。其结构中的邻位取代使其能够形成分子内氢键,从而增强其紫外线吸收特性。 这使得它在用于防晒霜产品时能够有效地保护皮肤免受紫外线辐射 . 此外,其芳香结构使其能够与各种分子靶标相互作用,从而有助于其香气特性 .

类似化合物:

水杨酸甲酯: 另一种水杨酸酯,以其冬青香味而闻名,用于外用止痛药。

水杨酸乙酯: 结构类似,但具有乙基而不是苄基,用于调味剂和香料。

水杨酸苯酯: 用作紫外线吸收剂,以及在塑料和漆的配方中。

水杨酸苄酯的独特之处: 水杨酸苄酯以其独特的甜美花香和作为紫外线吸收剂的有效性而脱颖而出。 它能够作为香水中的定香剂,而不会抑制香气的活力,这使其在化妆品行业中尤其宝贵 .

生化分析

Biochemical Properties

Benzyl salicylate plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It is known to interact with enzymes involved in the esterification and hydrolysis processes. For instance, esterases can hydrolyze benzyl salicylate into salicylic acid and benzyl alcohol. These interactions are crucial for the compound’s metabolism and its subsequent biological effects .

Cellular Effects

Benzyl salicylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the inflammatory response and oxidative stress. Additionally, benzyl salicylate can modulate cell signaling pathways related to apoptosis and cell proliferation, thereby impacting cell function and survival .

Molecular Mechanism

At the molecular level, benzyl salicylate exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, benzyl salicylate can inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is similar to that of salicylic acid, a known anti-inflammatory agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl salicylate can change over time due to its stability and degradation. The compound is relatively stable under normal conditions but can degrade when exposed to light and heat. Long-term studies have shown that benzyl salicylate can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of benzyl salicylate vary with different dosages in animal models. At low doses, it can have beneficial effects, such as anti-inflammatory and antioxidant properties. At high doses, benzyl salicylate can exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of dosage regulation in therapeutic applications .

Metabolic Pathways

Benzyl salicylate is involved in several metabolic pathways, primarily through its conversion to salicylic acid and benzyl alcohol. Enzymes such as esterases and cytochrome P450s play a crucial role in its metabolism. These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, benzyl salicylate is transported and distributed through interactions with transporters and binding proteins. It can bind to serum albumin, facilitating its distribution in the bloodstream. Additionally, benzyl salicylate can accumulate in lipid-rich tissues due to its lipophilic nature, affecting its localization and bioavailability .

Subcellular Localization

Benzyl salicylate’s subcellular localization is influenced by targeting signals and post-translational modifications. It can localize to specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. These localizations are critical for its activity and function within cells .

准备方法

合成路线和反应条件: 水杨酸苄酯通过水杨酸和苄醇之间的酯化反应合成。该反应通常需要催化剂,例如硫酸,以促进该过程。反应在受控温度下进行,通常在 100°C 到 120°C 之间。 水作为副产物生成,并不断去除以推动反应完成 .

工业生产方法: 在工业环境中,水杨酸苄酯可以使用负载型催化剂生产。例如,使用氧化锌作为负载型催化剂的过程允许反应在 140°C 到 160°C 的温度下进行 10-40 小时。 这种方法提供了高产率并减少了无机盐废水的产生 .

化学反应分析

反应类型: 水杨酸苄酯会经历各种化学反应,包括:

水解: 水杨酸苄酯中的酯键可以在酸性或碱性条件下水解,生成水杨酸和苄醇。

氧化: 水杨酸苄酯可以被氧化生成苯甲醛和水杨酸。

取代: 苄基可以在存在强亲核试剂的情况下发生取代反应。

常用试剂和条件:

水解: 含有水的酸性或碱性条件。

氧化: 强氧化剂,例如高锰酸钾或三氧化铬。

取代: 亲核试剂,如氢氧根离子或胺。

主要生成物:

水解: 水杨酸和苄醇。

氧化: 苯甲醛和水杨酸。

取代: 取决于所使用的亲核试剂,各种取代苄基衍生物。

相似化合物的比较

Methyl Salicylate: Another ester of salicylic acid, known for its wintergreen scent and used in topical analgesics.

Ethyl Salicylate: Similar in structure but with an ethyl group instead of a benzyl group, used in flavorings and fragrances.

Phenyl Salicylate: Used as a UV absorber and in the formulation of plastics and lacquers.

Uniqueness of Benzyl Salicylate: Benzyl salicylate stands out due to its unique combination of a sweet, floral aroma and its effectiveness as a UV absorber. Its ability to act as a fixative in perfumes without depressing the vibrancy of the fragrance makes it particularly valuable in the cosmetic industry .

属性

IUPAC Name |

benzyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTQGTTXIYCGGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

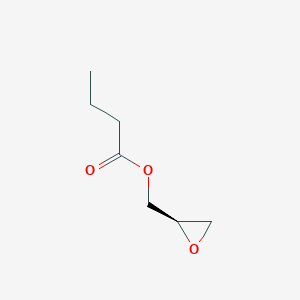

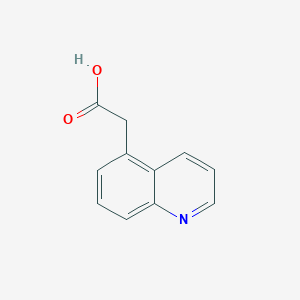

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1024598 | |

| Record name | Benzyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzyl salicylate is a colorless liquid. Melting point near room temperature (18-20 °C). (NTP, 1992), Liquid; Liquid, Other Solid, Solid, colourless oily liquid or opaque crystalline mass (tendency to supercool) with a faint, sweet, floral odour | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Benzyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

406 °F at 26 mmHg (NTP, 1992), 320 °C, BP: 211 °C at 2.67 kPa, 208.00 °C. @ 26.00 mm Hg | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

180 °C (356 °F) - closed cup, >212 °F (>100 °C) - closed cup | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 8.8 mg/L at 20 °C, pH 6.8-7.1 /OECD Guideline 105 (Water Solubility)/, Slightly soluble in water, Miscible with alcohol or ether, Soluble in 9 vols of 90% alcohol, insoluble in water, glycerol; soluble in organic solvents, oils, miscible above 25� (in ethanol) | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.175 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.175 g/m cu at 20 °C, 1.173-1.183 | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/754/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

7.8X10-5 mm Hg at 25 °C /OECD Guideline 104 (Vapour Pressure Curve)/ | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Thick liquid, Colorless liquid | |

CAS No. |

118-58-1 | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL SALICYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6647 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAO5MNK9TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 °F (NTP, 1992), 24 °C, 23.4 °C | |

| Record name | BENZYL SALICYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19875 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzyl salicylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029818 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of benzyl salicylate in the context of anti-inflammatory activity?

A1: Benzyl salicylate exhibits anti-inflammatory activity by inhibiting the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. [, ] This involves suppressing the phosphorylation of key proteins in the pathway, including IκB kinase alpha (IKKα), IκB kinase beta (IKKβ), inhibitor of kappa B alpha (IκBα), and ultimately nuclear factor kappa B (NF-κB). [, ]

Q2: How does this inhibition of the NF-κB pathway translate to reduced inflammation?

A2: By inhibiting NF-κB, benzyl salicylate prevents the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the inflammatory response. [, ]

Q3: What is the molecular formula and weight of benzyl salicylate?

A3: Benzyl salicylate has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol.

Q4: Are there any spectroscopic techniques used to confirm the structure of synthesized benzyl salicylate?

A4: Yes, researchers often utilize Infrared (IR) spectroscopy to confirm the structure of synthesized benzyl salicylate by comparing the obtained spectra with those reported in the literature. [, ]

Q5: Has benzyl salicylate been used in the creation of materials with specific properties?

A5: Yes, benzyl salicylate has been utilized in the preparation of gradient refractive index (GRIN) rods. [] These rods exhibit a gradual change in refractive index along their length, leading to unique optical properties.

Q6: How is benzyl salicylate incorporated into these GRIN rods?

A6: Benzyl salicylate is used as a swelling agent in the swollen-gel polymerization of methyl methacrylate (MMA). [] The polymerization process within a poly(methyl methacrylate) (PMMA) tube leads to a controlled distribution of benzyl salicylate, resulting in the desired refractive index gradient.

Q7: What type of reactions has benzyl salicylate been synthesized through?

A7: Benzyl salicylate has been synthesized through various methods, including:

- Homogeneous reaction: This involves reacting sodium salicylate with benzyl chloride in dimethylformamide solvent under heated conditions without a phase transfer catalyst. []

- Interesterification: This involves reacting methyl salicylate with benzyl alcohol using dibutyltin oxide as a catalyst. []

- Transesterification: This reaction typically utilizes catalysts like Al2O3/ZrO2 and involves reacting methyl salicylate with benzyl alcohol. [, ]

Q8: Are there any advantages of using a honeycomb monolith as a catalyst support for the synthesis of benzyl salicylate via transesterification?

A8: Yes, using a honeycomb monolith coated with Al2O3/ZrO2 as a catalyst in the vapor-phase transesterification of methyl salicylate with benzyl alcohol exhibits several advantages compared to powder forms of the catalyst: []

- Enhanced Catalytic Activity: Honeycomb monoliths demonstrate approximately 1.4 times higher catalytic activity compared to powder catalysts, potentially due to increased surface area and improved mass transfer. []

- Sustainable Synthesis: Honeycomb monolith catalysts contribute to a more sustainable synthesis process, aligning with green chemistry principles. [, ]

Q9: Have computational methods been used to study benzyl salicylate?

A9: Yes, virtual screening using the open conformation of the large extracellular loop (LEL) of the CD81 receptor identified benzyl salicylate as a potential inhibitor of the CD81-LEL—HCV-E2 interaction. [] This highlights the use of computational approaches in identifying the compound's potential biological activities.

Q10: Has modifying the structure of benzyl salicylate been explored for improving its activity?

A10: Yes, researchers have synthesized numerous benzyl salicylate derivatives with varying substitutions to investigate their ability to inhibit the CD81-LEL–HCV-E2 interaction. [, ]

Q11: What was the outcome of these structural modifications?

A11: Unfortunately, none of the synthesized derivatives exhibited higher inhibitory potency compared to the parent compound, benzyl salicylate. [, ] This suggests that the original structure might be crucial for its observed activity.

Q12: What is known about the metabolism of benzyl salicylate in the body?

A12: Studies indicate that benzyl salicylate is metabolized primarily into salicylic acid. [] This metabolic conversion is an important consideration when evaluating the compound's safety and potential toxicity.

Q13: Are there differences in the concentrations reached by benzyl salicylate and its metabolite, salicylic acid, after application on the skin?

A13: Yes, physiologically based pharmacokinetic (PBPK) modeling for a face cream containing benzyl salicylate predicted a significantly higher maximum concentration (Cmax) for the metabolite salicylic acid (93.2 nM) compared to the parent compound benzyl salicylate (1 nM). []

Q14: What cell line is commonly used to investigate the anti-inflammatory effects of benzyl salicylate?

A14: RAW 264.7 macrophages, a mouse leukemic monocyte macrophage cell line, are often employed to study the anti-inflammatory activity of benzyl salicylate in vitro. [, ]

Q15: Beyond its anti-inflammatory potential, what other biological activities of benzyl salicylate have been explored in cellular models?

A15: Researchers investigated the nephroprotective potential of benzyl salicylate against cisplatin-induced toxicity in LLC-PK1 cells, a pig kidney epithelial cell line. []

Q16: What were the findings of this nephroprotective study?

A16: Benzyl salicylate demonstrated significant protection against cisplatin-induced apoptosis in LLC-PK1 cells, indicating its potential as a nephroprotective agent. []

Q17: Is there any evidence of benzyl salicylate causing contact allergy?

A17: Yes, there are reported cases of allergic contact dermatitis attributed to benzyl salicylate present in various products, including hair products and cosmetics. [, , ]

Q18: What is being done to address this concern about contact allergy?

A18: The American Contact Dermatitis Society has included benzyl salicylate in its updated Core Allergen Series (2020) to enhance the detection of potential allergies in patients. []

Q19: Are there any safety concerns regarding the use of benzyl salicylate in cosmetic products?

A19: While generally considered safe for cosmetic use, there are concerns about potential long-term effects, particularly regarding its endocrine-disrupting potential. [, ] Further research, especially through in vivo studies, is essential to fully understand the long-term safety of benzyl salicylate.

Q20: What analytical techniques are commonly employed for the quantification of benzyl salicylate and related compounds in various matrices?

A20: High-performance liquid chromatography (HPLC) coupled with a diode array detector is a widely used technique for the simultaneous determination of benzyl salicylate and other allergens in cosmetics. [] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) is employed for analyzing benzyl salicylate in complex mixtures, such as essential oils and environmental samples. [, , , ]

Q21: Has benzyl salicylate been detected in environmental samples?

A21: Yes, benzyl salicylate has been found in wastewater treatment plant (WWTP) influents, effluents, sewage sludge, and even surface water samples, raising concerns about its potential environmental impact. []

Q22: What are the potential risks associated with the presence of benzyl salicylate in the environment?

A22: Studies show that benzyl salicylate can pose risks to aquatic organisms. Notably, it exhibits a high risk to freshwater algae and a medium risk to fish, highlighting the importance of monitoring its presence in aquatic environments. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4,6-Trichlorophenyl)-3-(5-tetradecanamido-2-chloroanilino)-4-[2-[alpha-(2,4-di-tert-pentylphenoxy)butyramido]phenylthio]-5-pyrazolone](/img/structure/B120962.png)